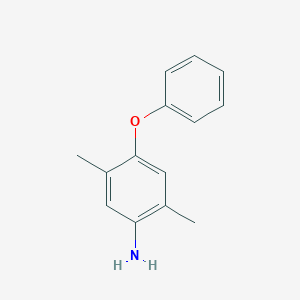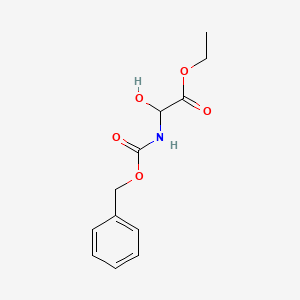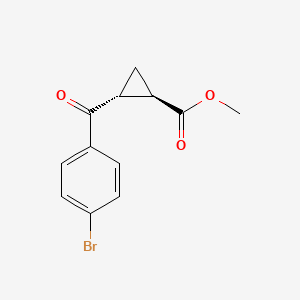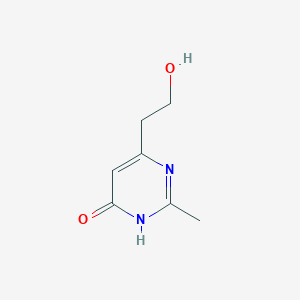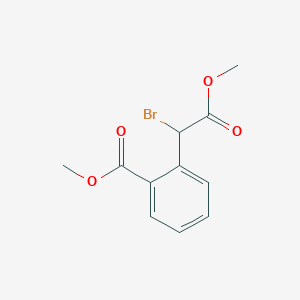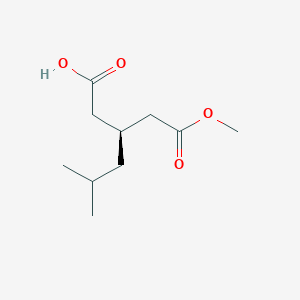
1-Methyl (3S)-3-(2-methylpropyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl (3S)-3-(2-methylpropyl)pentanedioate: , also known by its unique identifier TWB6D367RQ, is a compound with the molecular formula C10H18O4. This compound is characterized by its specific stereochemistry and molecular structure, which includes a pentanedioate backbone with a methyl and a 2-methylpropyl substituent .
Preparation Methods
The synthesis of 1-Methyl (3S)-3-(2-methylpropyl)pentanedioate typically involves esterification reactions. One common method involves the reaction of 3-(2-methylpropyl)pentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Methyl (3S)-3-(2-methylpropyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-Methyl (3S)-3-(2-methylpropyl)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-Methyl (3S)-3-(2-methylpropyl)pentanedioate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl (3S)-3-(2-methylpropyl)pentanedioate can be compared with other similar compounds such as:
1-Methyl (3S)-3-(2-ethylpropyl)pentanedioate: Similar structure but with an ethyl group instead of a methyl group.
1-Methyl (3S)-3-(2-methylbutyl)pentanedioate: Similar structure but with a butyl group instead of a propyl group.
1-Methyl (3S)-3-(2-methylpentyl)pentanedioate: Similar structure but with a pentyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents and stereochemistry, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
181289-25-8 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3S)-3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C10H18O4/c1-7(2)4-8(5-9(11)12)6-10(13)14-3/h7-8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
NRXIYKWMCOQUTK-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CC(=O)OC |
Canonical SMILES |
CC(C)CC(CC(=O)O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



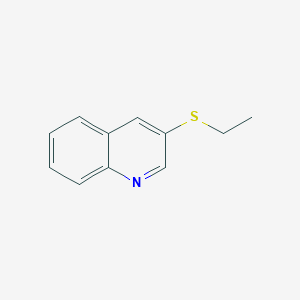
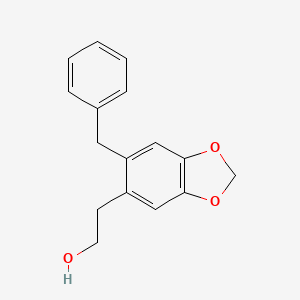
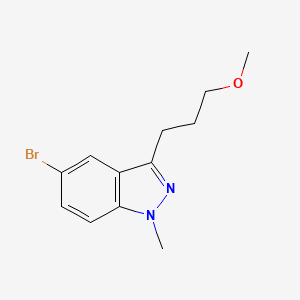
![2-Methyl-5-piperidin-4-yl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B8311685.png)
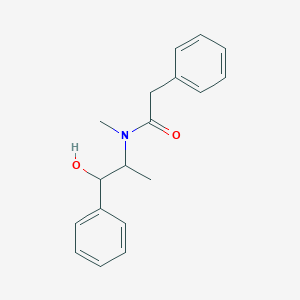
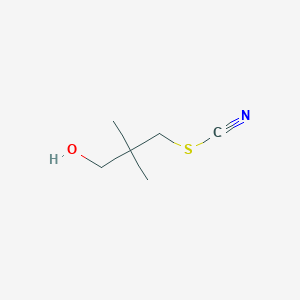
![3-Amino-6,7-dimethoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B8311703.png)
![[1-(5-Methanesulfonyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8311717.png)
